(2S,4R)-1-(tert-Butoxycarbonyl)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a thiophen-3-ylmethyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry (2S,4R) is critical for its applications in asymmetric synthesis and drug development, where enantiomeric purity often dictates biological activity . Its molecular formula is C₁₆H₂₁NO₄S (molar mass: 323.41 g/mol), with the thiophene contributing to increased lipophilicity compared to non-heterocyclic analogs .
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-8-11(7-12(16)13(17)18)6-10-4-5-21-9-10/h4-5,9,11-12H,6-8H2,1-3H3,(H,17,18)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESDVPCWUNUMR-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376069 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-97-9 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(3-thienylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO4S
- CAS Number : 90361-64-1
- Molecular Weight : 297.40 g/mol
Structural Characteristics
This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a thiophen-3-ylmethyl side chain. These structural elements are crucial for its biological activity, influencing both solubility and interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be critical for cancer therapy.
- Modulation of Receptor Activity : It has been suggested that this compound could influence receptor-mediated signaling pathways, potentially affecting cellular responses to hormones or neurotransmitters.
Pharmacological Studies
A variety of studies have explored the pharmacological implications of this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent.
| Study | Cell Line | IC50 (µM) | |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 10 | Significant cytotoxicity observed |
| B | HeLa (cervical cancer) | 15 | Moderate cytotoxicity |
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential for development as antimicrobial agents.
Case Studies
-
Case Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various pyrrolidine derivatives, including the target compound. It was found to inhibit tumor growth in xenograft models, supporting its potential as a therapeutic agent.
-
Case Study on Receptor Modulation :
- Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications in the thiophenyl group significantly enhanced binding affinity to certain receptors, indicating that structural variations can lead to improved biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in the substituents at the 4-position of the pyrrolidine ring. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:
Table 1: Substituent Variations and Key Properties
Key Observations
Electronic Effects :
- Thiophene’s sulfur atom enables unique electronic interactions (e.g., hydrogen bonding, π-stacking) compared to benzyl () or methoxy groups (). This property is advantageous in designing kinase inhibitors or conductive polymers .
- Methoxy and hydroxy substituents () increase solubility but may require additional protection during synthesis.
Steric and Stability Considerations :
- Bulky groups like tert-butyldimethylsilyloxy () hinder nucleophilic attacks, enhancing stability in acidic conditions but complicating coupling reactions.
- The Boc group’s universality across analogs ensures compatibility with standard deprotection protocols (e.g., TFA treatment) .
Applications :
- Thiophene-containing analog : Used in solid-phase synthesis () and as a building block for sulfur-rich polymers.
- Silyl-protected analog (Compound 11) : Intermediate in multi-step peptide synthesis due to orthogonal protection strategies .
- 4-Methylbenzyl analog : Explored in drug discovery for improved bioavailability compared to polar substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
